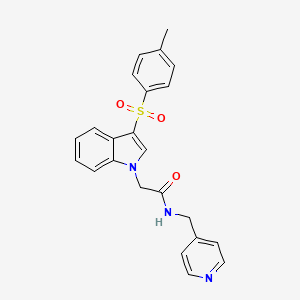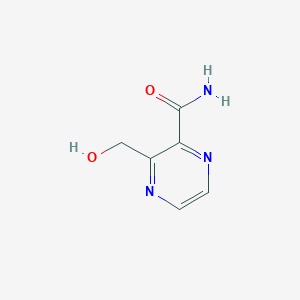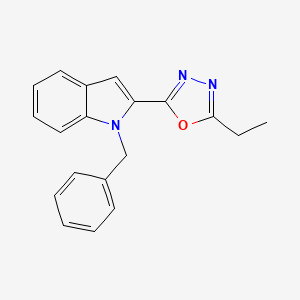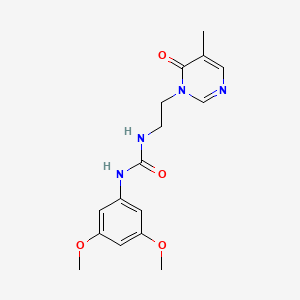
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO has several unique properties that make it an essential tool for studying various biochemical and physiological processes.
Mécanisme D'action
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzimidazole Derivatives
The compound also contains a benzimidazole moiety. Benzimidazole derivatives have been shown to have antimicrobial activity, and some have been recognized as key functional proteins in bacterial cell division .
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has several advantages as a research tool. It is relatively stable and can be stored for an extended period. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is also water-soluble, making it easy to use in aqueous systems. However, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has some limitations as well. It can react with other reactive oxygen and nitrogen species, leading to the formation of unwanted byproducts. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can also interfere with other redox-sensitive signaling pathways, making it challenging to interpret its effects.
Orientations Futures
There are several future directions for studying N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide and its effects on various biological systems. One area of research is to study the effects of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide on mitochondrial function and oxidative stress. Another area of research is to study the effects of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide on neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can be used to study the role of NO in cancer biology and inflammation. Overall, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a versatile research tool that can be used to study various biological processes and has the potential to lead to new insights into human health and disease.
Méthodes De Synthèse
The synthesis of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide involves the reaction of 4-pyridinemethanol with 3-tosyl-1H-indole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide as a white solid. The yield of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is typically around 50-60%, and the purity can be verified by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can scavenge NO and prevent its harmful effects, making it an essential tool for studying the role of NO in various biological processes.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-6-8-19(9-7-17)30(28,29)22-15-26(21-5-3-2-4-20(21)22)16-23(27)25-14-18-10-12-24-13-11-18/h2-13,15H,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAACZHWWDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)


![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)



![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)
